
Msh, beta, (9-18), tyr(9)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Msh, beta, (9-18), tyr(9)- is a peptide hormone that belongs to the melanocyte-stimulating hormone family. It is derived from the larger pro-opiomelanocortin protein and plays a significant role in various physiological processes, including pigmentation, energy homeostasis, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Msh, beta, (9-18), tyr(9)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of Msh, beta, (9-18), tyr(9)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Msh, beta, (9-18), tyr(9)- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
Msh, beta, (9-18), tyr(9)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating pigmentation and energy homeostasis.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation.
Mechanism of Action
Msh, beta, (9-18), tyr(9)- exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the adenylyl cyclase/cyclic AMP/protein kinase A (AC/cAMP/PKA) pathway, leading to the regulation of various downstream processes such as melanin synthesis, DNA repair, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Alpha-Melanocyte Stimulating Hormone (α-MSH): Shares similar functions but has a different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (γ-MSH): Another member of the melanocyte-stimulating hormone family with distinct physiological roles.
Uniqueness
Msh, beta, (9-18), tyr(9)- is unique due to its specific sequence and the presence of tyrosine at position 9, which influences its binding affinity and activity at melanocortin receptors .
Properties
CAS No. |
75389-13-8 |
|---|---|
Molecular Formula |
C60H81N15O15 |
Molecular Weight |
1252.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H81N15O15/c61-23-7-6-15-41(54(84)73-45(59(89)90)30-50(79)80)70-56(86)47-17-9-25-74(47)58(88)48-18-10-26-75(48)57(87)46(33-76)68-49(78)32-67-52(82)44(29-36-31-66-40-14-5-4-13-38(36)40)72-53(83)42(16-8-24-65-60(63)64)69-55(85)43(28-34-11-2-1-3-12-34)71-51(81)39(62)27-35-19-21-37(77)22-20-35/h1-5,11-14,19-22,31,39,41-48,66,76-77H,6-10,15-18,23-30,32-33,61-62H2,(H,67,82)(H,68,78)(H,69,85)(H,70,86)(H,71,81)(H,72,83)(H,73,84)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
TZPGWLNPVFIJHD-XCLFSWKQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


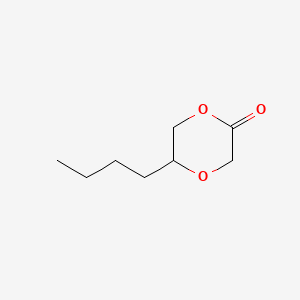


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
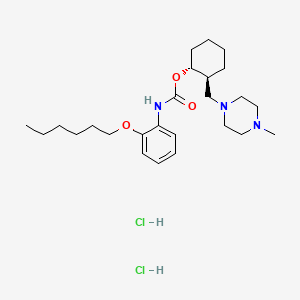
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
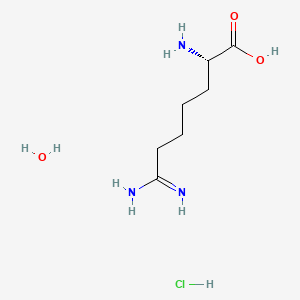
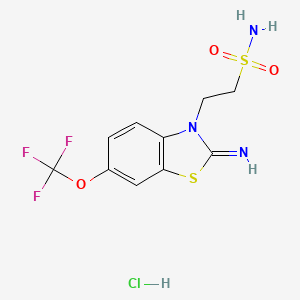
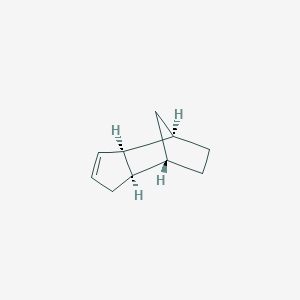
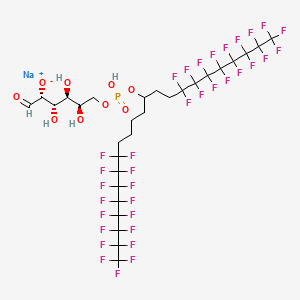


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
